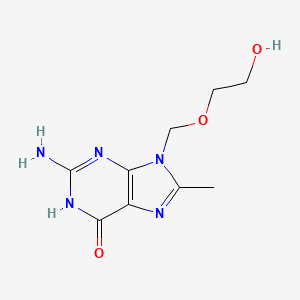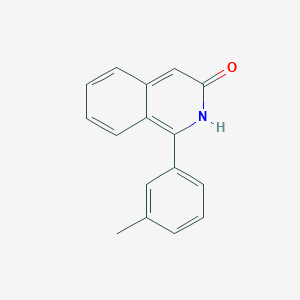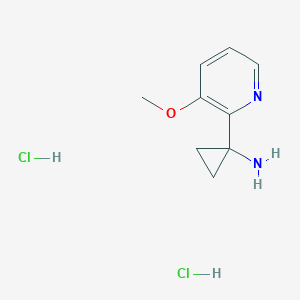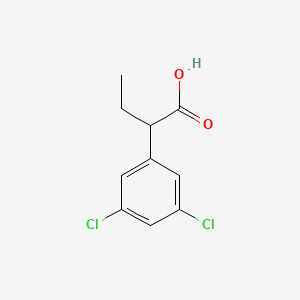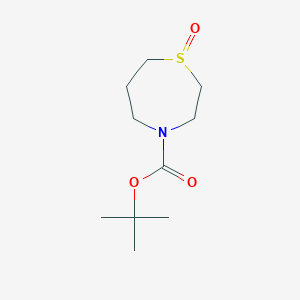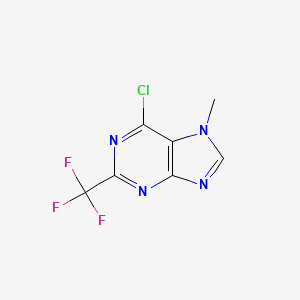
1-(Phenylacetyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylacetyl)azepan-2-one is a chemical compound with the molecular formula C14H17NO2 It is a derivative of azepanone, featuring a phenylacetyl group attached to the nitrogen atom of the azepanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylacetyl)azepan-2-one can be achieved through several methods. One common approach involves the reaction of azepan-2-one with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-(2-phenylacetyl)azepan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylacetyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
1-(2-Phenylacetyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-phenylacetyl)azepan-2-one involves its interaction with specific molecular targets. The phenylacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The azepanone ring structure may also contribute to the compound’s overall biological activity by influencing its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepan-2-one: A simpler analog without the phenylacetyl group.
Phenylacetyl derivatives: Compounds with similar phenylacetyl groups but different core structures.
Other azepine derivatives: Compounds with variations in the azepine ring structure
Uniqueness
1-(2-phenylacetyl)azepan-2-one is unique due to the combination of the azepanone ring and the phenylacetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
36624-52-9 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
1-(2-phenylacetyl)azepan-2-one |
InChI |
InChI=1S/C14H17NO2/c16-13-9-5-2-6-10-15(13)14(17)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
JGOGKKKYUVVEJV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)N(CC1)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



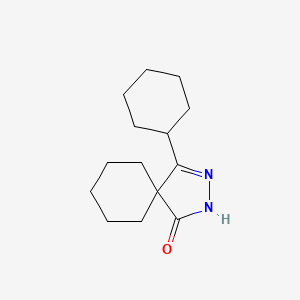

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
